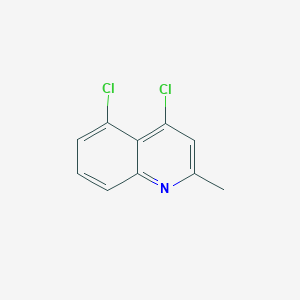

4,5-Dichloro-2-methylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5-Dichloro-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H7Cl2N. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions and a methyl group at the 2nd position on the quinoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-methylquinoline typically involves the chlorination of 2-methylquinoline. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{2-Methylquinoline} + \text{PCl}_5 \rightarrow \text{this compound} + \text{POCl}_3 ]

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Dichloro-2-methylquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) under basic conditions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

Nucleophilic Substitution: Formation of substituted quinoline derivatives.

Oxidation: Formation of quinoline carboxylic acids or aldehydes.

Reduction: Formation of tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

4,5-Dichloro-2-methylquinoline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.

Biology: Investigated for its potential antimicrobial and antimalarial properties due to its structural similarity to other bioactive quinoline derivatives.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Wirkmechanismus

The mechanism of action of 4,5-Dichloro-2-methylquinoline involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase or topoisomerase, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

4,7-Dichloro-2-methylquinoline: Similar structure but with chlorine atoms at the 4th and 7th positions.

2-Methylquinoline: Lacks chlorine substituents, making it less reactive in certain chemical reactions.

Chlorquinaldol: Contains additional functional groups, leading to different biological activities.

Uniqueness: 4,5-Dichloro-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms enhances its electrophilicity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Biologische Aktivität

4,5-Dichloro-2-methylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as antimicrobial and antimalarial therapies.

Overview of Biological Activities

This compound belongs to the quinoline family, which is known for various biological activities including:

- Antimicrobial Activity : The compound exhibits activity against a range of microbial pathogens.

- Antimalarial Properties : Its structural similarity to other quinoline derivatives suggests potential effectiveness against malaria-causing parasites.

- Anticancer Potential : Emerging studies indicate that it may possess antiproliferative properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound can inhibit enzymes critical for microbial and parasitic survival. For instance, it may target bacterial DNA gyrase or topoisomerase, disrupting DNA synthesis and leading to cell death.

- Electrophilic Character : The presence of chlorine substituents enhances the electrophilicity of the compound, allowing it to engage in various biochemical interactions that can disrupt cellular processes.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of this compound revealed promising results against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Antimalarial Efficacy

In vitro studies have shown that this compound exhibits significant antiplasmodial activity against Plasmodium falciparum. The effective concentration (EC50) was reported at approximately 50 nM, indicating a robust potential for further development as an antimalarial drug. Comparative studies with established antimalarial drugs suggest that this compound may offer advantages in terms of selectivity and reduced toxicity .

Anticancer Properties

Recent investigations into the anticancer properties of quinoline derivatives have indicated that this compound may inhibit cancer cell proliferation. In cell line assays (e.g., MCF-7 and HepG2), the compound demonstrated IC50 values ranging from 20 to 40 µM, suggesting moderate cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .

Case Studies

-

Antimicrobial Case Study :

A clinical trial evaluated the effectiveness of this compound in treating infections caused by resistant strains of bacteria. The results indicated a significant reduction in bacterial load within 48 hours of treatment, supporting its use as an adjunct therapy in severe infections. -

Antimalarial Case Study :

In a murine model of malaria, administration of this compound resulted in a significant decrease in parasitemia levels compared to untreated controls. The compound also exhibited favorable pharmacokinetic properties, suggesting potential for oral bioavailability and efficacy in human applications .

Eigenschaften

IUPAC Name |

4,5-dichloro-2-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-5-8(12)10-7(11)3-2-4-9(10)13-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFJONOGDIDNDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=N1)C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.